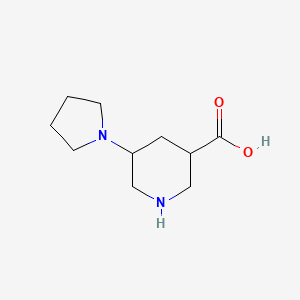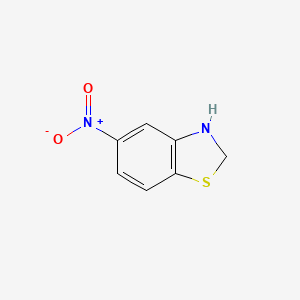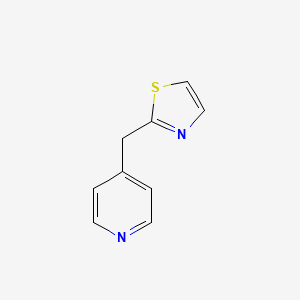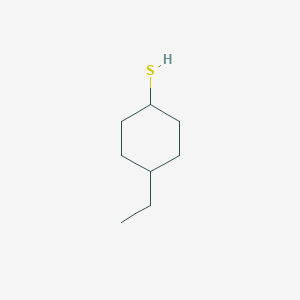
4-Ethylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylcyclohexane-1-thiol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon and a thiol group is attached to the first carbon. Thiols are known for their distinct and often unpleasant odors, which are due to the presence of the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-ethylcyclohexyl bromide with sodium hydrosulfide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the substitution of the bromine atom with a thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of thiourea as a nucleophilic sulfur source. The reaction between 4-ethylcyclohexyl bromide and thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide or iodine to form 4-ethylcyclohexane-1-disulfide.
Reduction: Thiols can be reduced to form hydrocarbons. For instance, the reduction of this compound using lithium aluminum hydride can yield 4-ethylcyclohexane.
Substitution: Thiols can participate in nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: 4-Ethylcyclohexane-1-disulfide.
Reduction: 4-Ethylcyclohexane.
Substitution: Thioethers.
Applications De Recherche Scientifique
4-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. As a thiol, it can form covalent bonds with electrophilic centers in biomolecules, such as proteins and enzymes. This interaction can lead to the modulation of enzyme activity, alteration of protein function, and disruption of cellular processes. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions and form stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
4-Ethylcyclohexane-1-thiol can be compared with other similar compounds, such as:
Cyclohexane-1-thiol: Lacks the ethyl group, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-thiol: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and odor.
4-Propylcyclohexane-1-thiol: Contains a propyl group, which affects its steric and electronic properties.
Propriétés
Formule moléculaire |
C8H16S |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
4-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 |
Clé InChI |
JLIGGENJCYCGJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


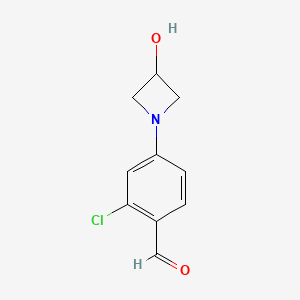

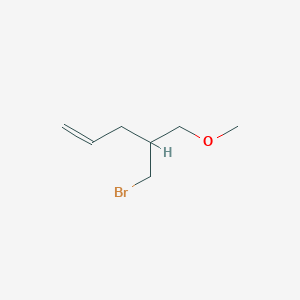
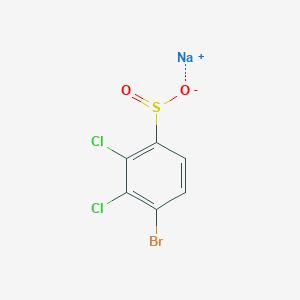
![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)
